Histidinol
Overview
Description
Histidinol is a non-proteinogenic amino alcohol that is used in various scientific research applications. It is an important intermediate in the biosynthesis of histidine in microorganisms and plants. Histidinol has a wide range of applications in the field of biochemistry and molecular biology.
Scientific Research Applications
Inhibition of Protein Synthesis
Histidinol has been identified as a potent inhibitor of protein synthesis in various cell types. It acts by competitively inhibiting the attachment of histidine to its tRNA, affecting polyribosomal structure and function. This action is observed in normal human fibroblasts and HeLa cells, leading to a decrease in the rate of polypeptide-chain initiation (Austin, 1976).
Impact on Cancer Cells
Histidinol exhibits unique properties in cancer research. It has been shown to enhance the cytotoxicity of tumor cells to chemotherapy while protecting normal stem cells. This differential effect is attributed to its competition at intracellular histamine receptors, affecting DNA and protein synthesis in both normal and malignant cells (Brandes, LaBella, & Warrington, 1991).
Role in Gene Transfer Studies
Histidinol is used as a marker in gene transfer studies in mammalian cells. By expressing the hisD gene, which encodes histidinol dehydrogenase, mammalian cells can survive in media lacking histidine but containing histidinol. This unique selection method is beneficial for monitoring gene transfer (Hartman & Mulligan, 1988).
Therapeutic Index of Antineoplastic Drugs
Histidinol has demonstrated potential in increasing the therapeutic index of antineoplastic drugs. It can protect murine bone marrow progenitors from the effects of chemotherapy while enhancing the antitumor activity of drugs like doxorubicin and fluorouracil in murine models (Warrington & Fang, 1982).
Modulation of Tumor Cell Vulnerability
L-Histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs, demonstrating a dose- and time-dependent enhancement of drug toxicity for tumor cells (Warrington, Cheng, Zhang, & Fang, 1993).
Plant Histidine Biosynthesis
Histidinol is involved in plant histidine biosynthesis. Research has identified its role in Arabidopsis, where it functions as a histidinol-phosphate phosphatase in the pathway of histidine biosynthesis (Petersen et al., 2009).
properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQISRDCJNBUVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880033 | |
Record name | Histidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Histidinol | |
CAS RN |
501-28-0 | |
Record name | Histidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Histidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Histidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.